d-Ribose, didecyl mercaptal
Description
Properties
CAS No. |
123390-16-9 |
|---|---|
Molecular Formula |
C7H4F6N2 |
Synonyms |
d-Ribose, didecyl mercaptal |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
De Novo Synthesis of D-Ribose (B76849) Didecyl Mercaptal
The de novo synthesis in this context refers to the direct construction of the target molecule from its primary precursors: D-ribose and decyl mercaptan.
Direct thioacetalization is the most common and straightforward method for preparing sugar thioacetals. The reaction involves treating the unprotected sugar with an excess of the corresponding thiol in the presence of a suitable catalyst. The open-chain form of the sugar, which exists in equilibrium with the cyclic hemiacetal forms, reacts with the thiol to form the stable dithioacetal.
The choice of catalyst is critical in driving the reaction towards completion and minimizing side products. Various acidic catalysts have been developed to facilitate this transformation efficiently.
Direct Thioacetalization of D-Ribose with Decyl Mercaptan
Catalytic Systems in Dithioacetal Formation
Brønsted Acid Catalysis
Brønsted acids are a classic choice for catalyzing thioacetalization. Protic acids like hydrogen chloride (HCl) or surfactant-type catalysts such as dodecylbenzenesulfonic acid (DBSA) are effective. mdpi.comresearchgate.net DBSA is particularly noteworthy as it can act as both a catalyst and a surfactant, enabling dehydration reactions to occur even in water. mdpi.comresearchgate.net The acid protonates the anomeric hydroxyl group of the sugar, facilitating its departure as a water molecule and allowing for the subsequent nucleophilic attack by the thiol.
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| DBSA | Water | Room Temp. | 10-12 h | High |
| HCl (conc.) | Methanol | 0 °C to RT | 4-6 h | Good-High |
Lewis Acid Catalysis (e.g., Zinc Chloride)
Lewis acids are widely employed for the synthesis of thioacetals from carbonyl compounds. researchgate.net Zinc chloride (ZnCl₂) is a common, inexpensive, and effective Lewis acid catalyst for this purpose. researchgate.netlookchem.com It coordinates to the anomeric oxygen atom, enhancing its leaving group ability and activating the anomeric carbon towards nucleophilic attack by decyl mercaptan. nih.govnih.gov The reaction is typically carried out in the presence of the thiol, often with the Lewis acid added directly to the mixture. lookchem.com
| Catalyst | Reactants | Conditions | Yield (%) |
| ZnCl₂ | D-Ribose, Decyl Mercaptan | Neat or in solvent (e.g., CH₂Cl₂) | Good-High |
| ZnCl₂ | Benzaldehyde, D-ribose di-n-propyl dithioacetal | Shaken, 30 min | Not specified |
Halogen-Based Catalysis (e.g., Bromodimethylsulfonium Bromide)
Halogen-based reagents provide a mild and efficient alternative for dithioacetal synthesis. Bromodimethylsulfonium bromide (BDMS), which can be considered a convenient solid source of molecular bromine, is an effective catalyst. mdpi.comrhhz.net It is believed to generate dry hydrogen bromide (HBr) in situ, which then acts as the Brønsted acid catalyst to promote the reaction. mdpi.comarkat-usa.org This method is notable for its operational simplicity and effectiveness under solvent-free conditions. mdpi.comsioc-journal.cn
| Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) |
| BDMS (10) | Solvent-free | Room Temp. | 15-30 min | High |
| BDMS (10) | CH₂Cl₂ | Room Temp. | 15-30 min | High |
The efficiency of dithioacetal formation is significantly influenced by reaction parameters such as solvent, temperature, and catalyst loading. For instance, using BDMS, reactions can be performed under solvent-free conditions, which is environmentally advantageous and often leads to shorter reaction times and simpler work-up procedures. mdpi.com The choice of solvent can also be critical; while some methods use traditional organic solvents like dichloromethane (B109758) or methanol, others have been developed to work in "green" solvents like water. mdpi.comresearchgate.netresearchgate.net Optimization studies show that catalyst loading can often be kept at catalytic levels (e.g., 10 mol%), and reactions frequently proceed efficiently at room temperature, avoiding the need for heating or cooling. mdpi.comarkat-usa.org
Regioselectivity and Stereochemical Control during Formation
The formation of a dithioacetal from an aldose like d-Ribose is a regioselective reaction, occurring specifically at the aldehyde carbon (C-1) of the open-chain form of the sugar. In solution, d-Ribose exists in equilibrium between its cyclic furanose and pyranose forms and its open-chain aldehyde form. mozaweb.com The reaction with a thiol under acidic catalysis traps the open-chain isomer. d-Ribose is noted to form mercaptals more readily than many other sugars. acs.org
In some cases, reactions involving thiols can lead to rearrangements. For instance, with certain d-Ribose derivatives, the formation of a three-membered cyclic sulfonium (B1226848) ion can cause the migration of an alkylthio-group from C-1 to C-2, proceeding with an inversion of configuration at the C-2 center. journals.co.za
Synthesis via Precursors and Subsequent Derivatization
An alternative to direct synthesis from the free sugar involves the use of d-Ribose derivatives, particularly those where the hydroxyl groups are protected. A common strategy is to use a peracetylated d-Ribose, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. The reaction of this precursor with a thiol, like methanethiol, in the presence of a Lewis acid catalyst such as zinc chloride, can yield the corresponding dithioacetal after deacetylation. rsc.org This method suggests that d-Ribose, didecyl mercaptal could be synthesized from acetylated d-Ribose and decanethiol. The reaction likely proceeds through a common ortho-acid intermediate. rsc.org
A general method for the synthesis of aldose dialkyl dithioacetals, including the n-decyl derivative of d-Ribose, involves the direct reaction of the aldose with the corresponding n-alkanethiol. tandfonline.com A specific protocol, analogous to the synthesis of L-rhamnose di(dodecyl)mercaptal, can be adapted for d-Ribose. google.com
Table 1: Representative Synthetic Protocol for this compound
| Parameter | Value/Description |
|---|---|
| Starting Material | d-Ribose |
| Reagent | n-Decanethiol |
| Catalyst | Lewis Acid (e.g., ZnCl₂) |
| Solvent | Solvent-free or minimal solvent |
| Temperature | Room temperature to 50°C |
| Reaction Time | 10-24 hours |
| Workup | Addition to water, filtration, and recrystallization from ethanol |
| Product | d-Ribose, di-n-decyl dithioacetal |
This table presents a generalized procedure based on analogous syntheses. tandfonline.comgoogle.com
The conversion of a dithioacetal of one sugar into that of another is not a standard or widely reported synthetic strategy. Synthetic routes typically focus on creating the desired sugar backbone first and then introducing the dithioacetal functionality. However, transformations of the sugar moiety of a pre-existing mercaptal are known. For example, reductive desulfurization of mercaptals using reagents like Raney nickel is a method to produce 1-deoxyalditols. scribd.com This highlights that the dithioacetal group can be removed, but its conversion to a different sugar structure while retaining the mercaptal is not a common pathway.
Functional Group Interconversions and Derivatization Strategies
The polyhydroxy nature of this compound allows for a variety of functional group interconversions, with the selective protection and deprotection of the hydroxyl groups being a key strategy for targeted synthesis.
Selective Protection and Deprotection of Hydroxyl Groups
The selective functionalization of the four hydroxyl groups (at C-2, C-3, C-4, and C-5) in this compound is essential for building more complex molecules. General principles of carbohydrate chemistry apply, where the primary hydroxyl group at C-5 is often more reactive than the secondary hydroxyl groups at C-2, C-3, and C-4 due to reduced steric hindrance. rsc.org This reactivity difference allows for regioselective protection.
Strategies often involve:
Direct selective protection: Using bulky protecting groups that preferentially react with the primary C-5 hydroxyl.
Uniform protection followed by selective deprotection: Protecting all hydroxyl groups and then selectively removing one or more protecting groups. rsc.org
Discriminating protection: Utilizing conditions that differentiate between the secondary hydroxyls, although this is more challenging. tandfonline.com
Acylation is a common method for protecting the hydroxyl groups of sugar dithioacetals. The reaction is typically performed using an acid anhydride (B1165640) (like acetic anhydride) or an acyl chloride in the presence of a base such as pyridine. acs.orgnih.gov
The formation of a tetraacetate derivative of this compound would involve the acylation of all four hydroxyl groups. This peracetylation serves to protect the hydroxyls, rendering the molecule more soluble in organic solvents and allowing for subsequent transformations at other parts of the molecule.
Table 2: General Conditions for Per-O-Acetylation of Sugar Dithioacetals
| Reagent System | Conditions | Outcome | Reference |
|---|---|---|---|
| Acetic Anhydride / Pyridine | Stirring at room temperature | Formation of per-O-acetylated dithioacetal | acs.org |
Selective acylation can also be achieved. For instance, lipase-catalyzed selective acylation has been used on furanose and pyranose derivatives, demonstrating the potential for enzymatic methods to achieve regioselectivity. madridge.org In the context of other sugar dithioacetals, selective acylation of the primary hydroxyl group is a common strategy to create building blocks for more complex syntheses. tandfonline.com Furthermore, selective deprotection of a fully acylated derivative can provide access to partially protected intermediates. For example, enhancing the lipophilicity of ribose derivatives has been achieved through selective palmitoyl (B13399708) acylation before condensation reactions. acs.org
The reaction of pre-formed d-Ribose tetra-acetates with thiols can also be used as a route to thio-derivatives, highlighting the interplay between protection strategies and the introduction of sulfur functionalities. rsc.org
Alkylation Reactions (e.g., Methylation, Methoxymethylation)
Alkylation, including methylation and methoxymethylation, serves to protect hydroxyl groups, rendering them inert to subsequent chemical transformations.
Methylation: The methylation of sugar derivatives is a common strategy in carbohydrate chemistry. madridge.orgcore.ac.uk In the context of d-ribose dithioacetals, methylation can be achieved under various conditions. For instance, methylation of O-isopropylidene derivatives of D-ribose diethyl dithioacetal has been reported. cdnsciencepub.com The reaction of acylketene dithioacetal derivatives with protected D-ribofuranosylhydrazine can lead to the synthesis of pyrazole (B372694) nucleosides, where methylation is a key step in the preparation of the dithioacetal starting material. oup.com Furthermore, enzymatic methylation, often utilizing S-adenosyl methionine (SAM) as a methyl donor, provides a highly specific method for methylation in biological systems and biocatalytic applications. researchgate.netnih.gov
Methoxymethylation (MOM protection): The methoxymethyl (MOM) group is another widely used protecting group for alcohols due to its stability under basic and reductive conditions. chemie-brunschwig.ch It is typically introduced using methoxymethyl chloride (MOM-Cl) or similar reagents. The deprotection of MOM ethers is generally accomplished through acid-catalyzed hydrolysis. chemie-brunschwig.ch In the synthesis of complex molecules, such as the C-21-C-37 segment of the Amphotericin B aglycon, regioselective O-methoxymethylation of a hydroxyl group in a precursor derived from a sugar thioacetal was a critical step. oup.com
A summary of representative alkylation reactions is provided in the table below.
| Reaction | Reagent(s) | Function | Deprotection |
| Methylation | Methyl iodide, Silver oxide | Protection of hydroxyl groups | Acidic conditions (e.g., HBr, BCl3) |
| Methoxymethylation | Methoxymethyl chloride (MOM-Cl), Diisopropylethylamine (DIPEA) | Protection of hydroxyl groups | Acid-catalyzed hydrolysis |
Silylation Techniques for Differential Protection
Silyl (B83357) ethers are extensively used as protecting groups in organic synthesis, particularly in carbohydrate chemistry, due to their ease of formation, stability, and selective removal under specific conditions. The steric bulk of the substituents on the silicon atom dictates the stability of the silyl ether, allowing for differential protection of multiple hydroxyl groups within the same molecule. ethz.ch
The relative stability of common silyl ethers towards acidic hydrolysis increases with steric hindrance: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS). ethz.ch This hierarchy enables the selective deprotection of a less hindered silyl group while a more hindered one remains intact.
In the context of d-ribose derivatives, selective silylation has been employed to differentiate between the various hydroxyl groups. For instance, selective silylation of the primary hydroxyl group is often achievable due to its higher reactivity compared to the secondary hydroxyls. google.com The use of silyl groups is also crucial in the synthesis of nucleoside analogs, where they protect the sugar hydroxyls during the coupling reaction with the nucleobase. nih.gov The choice of silylating agent and reaction conditions allows for the regioselective protection of specific hydroxyl groups on the ribose scaffold. ethernet.edu.et
The following table outlines common silylating agents and their applications.
| Silylating Agent | Abbreviation | Characteristics and Applications |
| Trimethylsilyl chloride (TMSCl) | TMS | Readily cleaved; often used for temporary protection. |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | TBDMS/TBS | More stable than TMS; widely used for protection of primary and secondary alcohols. atdbio.com |
| Triisopropylsilyl chloride (TIPSCl) | TIPS | Very bulky and stable; used for protecting hydroxyl groups under a wide range of conditions. |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBDPS | Offers high stability and is often used in multi-step syntheses. |
Orthogonal Protecting Group Strategies
Orthogonal protection is a powerful strategy in multi-step synthesis that involves the use of multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others. researchgate.netfiveable.me This approach is particularly vital in carbohydrate chemistry, where molecules often possess several hydroxyl groups of similar reactivity. nih.govrsc.org
An orthogonal strategy allows for the sequential and selective unmasking of functional groups, enabling precise chemical modifications at specific positions. fiveable.me For example, a synthetic scheme might employ benzyl (B1604629) ethers (removable by hydrogenolysis), silyl ethers (removable by fluoride (B91410) ions), and acyl groups (removable by base-catalyzed hydrolysis). nih.govwikipedia.org
In the synthesis of complex oligosaccharides and other carbohydrate-based molecules, orthogonal protecting groups are indispensable. academie-sciences.frnsf.govwiley-vch.de For instance, the Fmoc group (cleaved by base), in conjunction with acid-labile and photolabile protecting groups, allows for intricate synthetic pathways. wiley-vch.de The development of novel protecting groups and their incorporation into orthogonal sets continues to advance the field of carbohydrate synthesis. academie-sciences.fr This strategy provides the fine control necessary to construct architecturally complex molecules derived from sugars like d-ribose. researchgate.netnsf.gov
The table below presents examples of orthogonal protecting group sets.
| Protecting Group 1 | Cleavage Condition | Protecting Group 2 | Cleavage Condition | Protecting Group 3 | Cleavage Condition |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (TBAF) | Acetyl (Ac) | Base (NaOMe, MeOH) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) | tert-Butoxycarbonyl (Boc) | Acid (TFA) | Allyl (All) | Pd(0) catalyst |
Modification at the Dithioacetal Moiety
The dithioacetal group in "this compound" is a stable protecting group for the carbonyl function but can be cleaved under specific conditions to regenerate the aldehyde or be further reduced to the corresponding alcohol. sci-hub.seresearchgate.net
Cleavage to Carbonyl Compounds and Corresponding Alcohols
The deprotection of dithioacetals to their parent carbonyl compounds is a crucial transformation in organic synthesis. researchgate.nettandfonline.com This process, often referred to as demercaptalation, can be achieved through various methods, including oxidative cleavage and metal-mediated reactions. sci-hub.se
Oxidative Cleavage Methods (e.g., V(IV) and Fe(III) Catalysis with Peroxides)
Oxidative methods for the cleavage of thioacetals are advantageous as they often proceed under mild conditions. sci-hub.se These methods typically involve the oxidation of the sulfur atoms, which facilitates the hydrolysis to the carbonyl compound.
Vanadium-Catalyzed Oxidation: Vanadium compounds, such as vanadium pentoxide (V₂O₅), can catalyze the oxidation of thioacetals in the presence of an oxidant like hydrogen peroxide (H₂O₂). A study demonstrated the use of V₂O₅ to catalyze the oxidation of ammonium (B1175870) bromide by H₂O₂, which in turn cleaves a variety of thioacetals and thioketals chemoselectively. colab.ws This method is noted for its mild conditions and high selectivity, leaving other sensitive groups like olefins and aromatic rings unaffected. colab.ws
Iron(III)-Catalyzed Oxidation: Iron(III) salts, such as iron(III) nitrate (B79036), have also been employed for the deprotection of thioacetals. sci-hub.se Dinitrogen tetraoxide complexes of iron(III) nitrate have been shown to be versatile reagents for the efficient oxidative deprotection of thioacetals. tandfonline.com The reaction mechanism likely involves oxidation of the sulfur atoms, making the carbon-sulfur bonds more labile and susceptible to hydrolysis.
The table below summarizes these oxidative cleavage methods.
| Catalyst/Reagent | Oxidant | Key Features |
| Vanadium(IV/V) species | Hydrogen Peroxide (H₂O₂) | High chemoselectivity, mild conditions. colab.ws |
| Iron(III) salts | Hydrogen Peroxide (H₂O₂), Dinitrogen tetraoxide complexes | Efficient for various thioacetals. sci-hub.setandfonline.com |
Mercury-Mediated Demercaptalation
Historically, mercury(II) salts have been widely used for the deprotection of thioacetals due to the high affinity of the soft Lewis acid Hg²⁺ for the soft sulfur atoms of the thioacetal. sci-hub.setandfonline.com This interaction weakens the carbon-sulfur bonds, facilitating hydrolysis.
Commonly used mercury(II) reagents include mercury(II) chloride (HgCl₂), mercury(II) oxide (HgO), and mercury(II) nitrate. sci-hub.semdpi.com The reaction is often carried out in the presence of a scavenger for the liberated thiol, such as calcium carbonate. A particularly efficient method involves the use of mercury(II) nitrate trihydrate under solvent-free, solid-state conditions, which can significantly reduce reaction times. mdpi.comresearchgate.net
Despite their effectiveness, the toxicity and environmental concerns associated with mercury compounds have led to the development of alternative, "greener" methods. sci-hub.seresearchgate.net However, mercury-mediated demercaptalation remains a prevalent method in many academic and research laboratories for its reliability and efficiency. sci-hub.se
The following table details common mercury-based reagents for demercaptalation.
| Reagent | Conditions | Advantages | Disadvantages |
| Mercury(II) Chloride (HgCl₂) / Mercury(II) Oxide (HgO) | Aqueous acetone (B3395972) or other solvents | Effective and reliable. | Toxic, long reaction times. |
| Mercury(II) Nitrate Trihydrate (Hg(NO₃)₂·3H₂O) | Solid-state, solvent-free grinding | Very fast (1-4 minutes), high yields. mdpi.comresearchgate.net | Highly toxic. researchgate.net |
| Mercuric Perchlorate (B79767) (Hg(ClO₄)₂) | Aqueous solution | Effective for substrates with acid-sensitive groups. sci-hub.se | Toxic, potential for side reactions. |
Other Chemoselective Desulfurization Protocols
The deprotection of dithioacetals to regenerate the parent carbonyl group is a crucial step in multi-step organic syntheses. researchgate.net While numerous methods exist, protocols that offer high chemoselectivity are of particular importance, ensuring that other sensitive functional groups within the molecule remain intact. For a complex substrate like this compound, with its multiple hydroxyl groups, such selectivity is paramount.
One notable green catalytic approach utilizes Fenton-like chemistry, specifically a Cerium(III) bromide–hydrogen peroxide (CeBr₃–H₂O₂) system, for the oxidative desulfurization of thioacetals. rsc.org This method is highly efficient, often requiring only 15 minutes for the reaction to complete, and proceeds with high chemoselectivity. rsc.org The mechanism is believed to involve the in situ generation of reactive brominating species (RBS), such as hypobromous acid (HOBr), which react with the sulfide (B99878) to form a bromosulfonium intermediate. This intermediate is then hydrolyzed to yield the corresponding carbonyl compound, with water being the only theoretical waste product. rsc.org
Another powerful and chemoselective reagent for the cleavage of thioacetals is the Dess-Martin periodinane (DMP). researchgate.net This hypervalent iodine reagent provides a mild and general method for deprotection that is compatible with a wide array of functional groups. The reaction is typically fast and efficient, offering a valuable alternative to harsher oxidative or metal-based deprotection methods. researchgate.net The chemoselectivity of DMP allows for the deprotection of thioacetals even in the presence of other functionalities that might be susceptible to oxidation. researchgate.net
| Protocol | Reagents | Key Advantages | Reaction Time |
| Fenton-like Chemistry | CeBr₃, H₂O₂ | High efficiency, high chemoselectivity, green (H₂O as waste), low cost. rsc.org | ~15 minutes rsc.org |
| Dess-Martin Periodinane | Dess-Martin periodinane (DMP) | Mild conditions, general reactivity, high functional group tolerance. researchgate.net | Convenient reaction times. researchgate.net |
Green Chemistry Approaches in Dithioacetal Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of dithioacetals, aiming to reduce the environmental impact of these important organic transformations. tandfonline.com Traditional methods often rely on strong acids and volatile organic solvents, which pose environmental and health risks. rsc.org Greener approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency through methods such as solvent-free reactions and mechanochemistry. tandfonline.combeilstein-journals.org
Solvent-Free Methodologies
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, eliminating the need for bulk solvents and simplifying product purification. mdpi.com For the synthesis of sugar dithioacetals, such as this compound, solvent-free protocols offer a clean and efficient alternative to conventional methods.
One effective solvent-free method for producing diethyl and dipropyl dithioacetals of various monosaccharides, including d-ribose, utilizes a catalytic amount (3 mol%) of bromodimethylsulfonium bromide (BDMS). researchgate.net The reaction proceeds cleanly at low temperatures (0–5°C) and provides good to excellent yields. researchgate.net This protocol is believed to be promoted by hydrogen bromide (HBr) generated in situ. mdpi.com The absence of a solvent reduces waste and can lead to shorter reaction times and easier work-up procedures. While this specific method has been documented for ethanethiol (B150549) and propanethiol, its general applicability suggests it could be adapted for use with 1-decanethiol (B86614) to synthesize the target compound, this compound.
| Catalyst | Substrates | Conditions | Key Features |
| Bromodimethylsulfonium bromide (BDMS) | d-Ribose, Ethanethiol/Propanethiol | 3 mol% BDMS, 0–5°C, Solvent-free | Good to excellent yields, mild and clean conditions. researchgate.net |
Mechanochemical Synthesis
Mechanochemistry, which involves inducing chemical reactions through mechanical force such as grinding or milling, is a cornerstone of green synthesis. beilstein-journals.org This technique can dramatically reduce or eliminate the need for solvents, leading to less waste and often providing access to products or reaction pathways not achievable in solution. beilstein-journals.orgnih.gov
The application of mechanochemistry spans a wide range of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, and the synthesis of complex heterocyclic molecules. beilstein-journals.org In carbohydrate chemistry, mechanochemistry has been successfully employed for the synthesis of N-glycosidic bonds and even complex pyrophosphate linkages in nucleosides derived from d-ribose. mdpi.comnih.gov
While there are no specific reports on the mechanochemical synthesis of this compound, the proven success of this technique for other carbohydrate modifications suggests its high potential in this area. nih.govmdpi-res.com A mechanochemical approach would involve milling solid d-ribose with liquid 1-decanethiol, possibly with a catalytic amount of a solid acid or a grinding auxiliary. Such a solvent-free, atom-economical approach represents a promising avenue for future research into the sustainable synthesis of sugar dithioacetals.
Structural Elucidation and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-Dimensional NMR (¹H NMR, ¹³C NMR)
A detailed analysis of the ¹H and ¹³C NMR spectra of d-Ribose (B76849), didecyl mercaptal would be presented here, including tables of chemical shifts and coupling constants. This information is crucial for the initial identification of the compound's proton and carbon environments.
Two-Dimensional NMR Correlation Experiments
COSY (Correlation Spectroscopy)
An interpretation of the COSY spectrum would reveal proton-proton coupling correlations within the d-Ribose, didecyl mercaptal molecule, helping to establish the connectivity of the carbohydrate backbone and the didecyl mercaptal moiety.
TOCSY (Total Correlation Spectroscopy)
TOCSY experiments would provide information on entire spin systems, allowing for the correlation of protons that are coupled through multiple bonds, which is particularly useful for assigning the complex sugar ring protons.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum would directly correlate each proton to its attached carbon atom, providing unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMQC (Heteronuclear Multiple Quantum Coherence)
Similar to HSQC, HMQC would provide one-bond proton-carbon correlations, aiding in the definitive assignment of the carbon skeleton of this compound.
NOESY (Nuclear Overhauser Effect Spectroscopy) for Conformation
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. For this compound, a NOESY experiment would reveal through-space correlations between protons. This would be instrumental in determining the conformation of the acyclic ribose chain and the orientation of the two didecyl chains relative to the sugar backbone. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints that can be used to build a 3D model of the molecule in solution.
Solid-State NMR for Crystalline Forms
In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) spectroscopy would be the method of choice to probe the structure of this compound in its crystalline or polycrystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide high-resolution spectra of carbon-13 nuclei, allowing for the identification of different crystalline forms (polymorphs) by observing distinct chemical shifts for each unique carbon environment. For related sugar molecules like D-hamamelose, a branched-chain ribose, 13C CP/MAS NMR has been used to analyze its solid-state structure, revealing a mixture of four cyclic forms. nih.gov Similarly, for d-Ribose itself, solid-state NMR has been used in conjunction with X-ray diffraction to study its structure in the solid phase. researchgate.net
Isotopic Labeling for Detailed Structural Assignments
To overcome challenges in assigning specific signals in complex NMR spectra, isotopic labeling would be employed. Synthesizing this compound using d-Ribose enriched with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) at specific positions would allow for unambiguous assignment of NMR signals. Chemi-enzymic methods have been developed to introduce one or more ¹³C labels into D-ribose, which serves as a precursor for more complex molecules. nih.gov This technique is particularly valuable in multidimensional NMR experiments to trace connectivities and resolve spectral overlap, which would be expected in a molecule with two long alkyl chains like this compound.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. measurlabs.comnih.gov The high mass accuracy, typically within a few parts per million (ppm), would distinguish the compound's formula from other isobaric species. nih.govmdpi.com This technique is essential for confirming the identity of a newly synthesized compound or an isolated natural product.
Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of this compound. By inducing fragmentation of the parent ion and analyzing the resulting product ions, it is possible to deduce the connectivity of the molecule. For instance, characteristic losses corresponding to the didecylthio groups or fragments of the ribose moiety would be expected. Studies on related molecules, such as ribose-modified nucleotide analogues and glycated peptides, have demonstrated the utility of fragmentation analysis in determining structural features. nih.govnih.govresearchgate.net This analysis would provide corroborating evidence for the proposed structure.
X-ray Crystallography for Absolute Configuration and Conformation
The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation, is single-crystal X-ray crystallography. nih.govspringernature.com If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates. The resulting crystal structure would unambiguously confirm the absolute stereochemistry of the chiral centers inherited from d-Ribose. nih.goved.ac.uk This method relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal, which allows for the determination of the absolute structure. mit.edu For the parent molecule, d-Ribose, X-ray diffraction has been used to determine its crystal structure, revealing that it exists in pyranose forms in the solid state. researchgate.net
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to the various functional groups present in its acyclic structure. The spectrum is dominated by features arising from the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.
The most prominent feature in the IR spectrum is a broad absorption band typically observed in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. This broadening is a result of extensive intermolecular and intramolecular hydrogen bonding within the polyol chain.
The region between 3000 and 2800 cm⁻¹ is characterized by strong, sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds within the didecyl alkyl chains and the ribose backbone. Specifically, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the decyl chains give rise to distinct absorptions in this area.
The fingerprint region, below 1500 cm⁻¹, contains a wealth of structural information. The C-O stretching vibrations of the primary and secondary alcohols are typically found in the 1200-1000 cm⁻¹ range. Deformational modes of the CH/CH₂ groups from both the sugar and alkyl moieties also contribute to the complexity of this region. The C-S stretching vibrations of the dithioacetal group are expected to appear as weaker bands in the 800-600 cm⁻¹ range. The absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹ is a key indicator of the successful formation of the open-chain mercaptal from the cyclic hemiacetal form of d-ribose.
Table 1: Characteristic Infrared Absorption Bands for this compound (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600-3200 | O-H stretch (broad) | Hydroxyl (-OH) |
| 2950-2970 | C-H asymmetric stretch | Methyl (-CH₃) |
| 2870-2880 | C-H symmetric stretch | Methyl (-CH₃) |
| 2920-2930 | C-H asymmetric stretch | Methylene (-CH₂) |
| 2850-2860 | C-H symmetric stretch | Methylene (-CH₂) |
| 1450-1470 | C-H bend (scissoring) | Methylene (-CH₂) |
| 1200-1000 | C-O stretch | Alcohols |
| 800-600 | C-S stretch | Thioacetal |
Raman Spectroscopy
Similar to the IR spectrum, the C-H stretching region (3000-2800 cm⁻¹) in the Raman spectrum will show strong signals from the didecyl chains and the ribose moiety. The C-S stretching vibrations of the dithioacetal linkage, which are often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum, typically in the 700-600 cm⁻¹ range.
The fingerprint region in the Raman spectrum of sugar derivatives is complex, containing contributions from C-C and C-O stretching, as well as C-C-O and C-C-H bending modes. These bands provide a unique spectral fingerprint for the molecule. The skeletal vibrations of the long alkyl chains will also contribute to this region. Theoretical calculations on similar carbohydrate structures suggest that the region between 1200 and 800 cm⁻¹ is dominated by C-O and C-C stretching vibrations, while the region below 800 cm⁻¹ is characterized by deformational modes of the CCO groups.
Table 2: Expected Raman Shifts for this compound (Predicted)
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 2950-2970 | C-H asymmetric stretch | Methyl (-CH₃) |
| 2870-2880 | C-H symmetric stretch | Methyl (-CH₃) |
| 2920-2930 | C-H asymmetric stretch | Methylene (-CH₂) |
| 2850-2860 | C-H symmetric stretch | Methylene (-CH₂) |
| 1450-1470 | C-H bend | Methylene (-CH₂) |
| 1200-800 | C-O/C-C stretch | Sugar backbone |
| 700-600 | C-S stretch | Thioacetal |
| 800-100 | CCO deformation | Sugar backbone |
Chiroptical Techniques
Chiroptical techniques are essential for characterizing the stereochemistry of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemical arrangement of atoms in a chiral molecule. Since this compound is an acyclic, flexible molecule, its CD spectrum is expected to be a composite of the contributions from its multiple chiral centers along the ribose backbone. The conformation of the polyol chain will significantly influence the observed CD signals.
For open-chain sugar derivatives, the conformational flexibility can lead to complex CD spectra that may be an average of the spectra of several co-existing conformers in solution. Theoretical modeling and comparison with the CD spectra of related, conformationally constrained molecules are often necessary for a detailed interpretation of the spectral data. The dithioacetal group itself may also contribute to the CD spectrum, particularly if the sulfur atoms are in a chiral environment.
It is important to note that without experimental data for this specific compound, the exact nature of the CD spectrum, including the signs and wavelengths of the Cotton effects, can only be predicted in a general sense based on the known stereochemistry of the d-ribose precursor.
Chemical Reactivity and Transformation Pathways
Reactions Involving Hydroxyl Groups
The polyol nature of the d-Ribose (B76849) backbone in d-Ribose, didecyl mercaptal offers multiple sites for reaction. The reactivity of these hydroxyl groups can be harnessed for the synthesis of various derivatives through esterification, etherification, oxidation, and reduction.
Selective Esterification and Etherification
The selective protection of the hydroxyl groups in sugar derivatives is a fundamental strategy in carbohydrate chemistry. In the context of this compound, selective esterification and etherification allow for the differentiation of the primary and secondary hydroxyls, paving the way for further regioselective modifications.
Esterification of unprotected sugars like d-Ribose can be achieved using various methods, including enzymatic catalysis. For instance, d-Ribose can react with fatty acids, such as oleic acid, to form sugar-fatty acid esters. nih.gov These reactions can be performed with or without a biocatalyst like Candida antarctica lipase (B570770) B, yielding over 90% of the ester product in solvent systems like dimethyl sulfoxide (B87167) (DMSO) and tert-butanol (B103910) (TBU). nih.gov While this demonstrates the general reactivity of d-Ribose, the presence of the bulky didecyl mercaptal group would influence the regioselectivity of such reactions, potentially favoring the less sterically hindered primary hydroxyl group.
A common strategy for achieving selectivity involves the conversion of the sugar thioacetal to its peracetate derivative. This is accomplished by treating the compound with acetic anhydride (B1165640) in pyridine. sci-hub.se This peracetylation protects all the hydroxyl groups, which can then be selectively deprotected or used in subsequent reactions. For instance, this peracetylation has been employed as a strategy to activate the C-2 alcohol for subsequent dehydration reactions under basic conditions. sci-hub.se
The formation of ethers, such as arylhydrocarbyloxy groups (e.g., benzyloxy group), is another key transformation. google.com These protecting groups are often introduced to prevent unwanted side reactions of the hydroxyl groups during other chemical transformations.
Table 1: Examples of Esterification and Etherification Reactions on Sugar Scaffolds
| Reactant | Reagents | Product | Purpose |
| Sugar Thioacetal | Acetic Anhydride, Pyridine | Peracetylated Sugar Thioacetal | Protection of hydroxyl groups, activation for subsequent reactions. sci-hub.se |
| d-Ribose | Oleic Acid, Candida antarctica lipase B | d-Ribose-oleic acid ester | Synthesis of sugar-fatty acid esters. nih.gov |
| Polyol | Benzyl (B1604629) Halide, Base | Benzyl Ether | Protection of hydroxyl groups. google.com |
Oxidation and Reduction of Hydroxyls
The hydroxyl groups of the ribose backbone can undergo both oxidation and reduction, leading to a variety of functionalized products. The nature of the product depends on the oxidizing or reducing agent used and the reaction conditions.
Oxidation: Mild oxidation of the aldehyde function of an aldose (which is protected as a dithioacetal in this compound) to a carboxylic acid results in an aldonic acid. libretexts.org However, the oxidation of the primary hydroxyl group at the other end of the sugar chain is also a significant reaction. When both the aldehyde and the primary alcohol functions of an aldose are oxidized to carboxylic acids, the product is an aldaric acid. libretexts.org The oxidation of d-Ribose itself yields an achiral (optically inactive) aldaric acid, which highlights the latent symmetry of the molecule. libretexts.org
The oxidation of d-Ribose has been studied kinetically using various oxidants, such as µ-peroxo-bis[aminebis(ethylenediamine)cobalt(III)] perchlorate (B79767) dihydrate. scispace.com Such studies show first-order kinetics with respect to the oxidant and hydrogen ion concentration. scispace.com Heterogeneous catalysts, like 5Pd-Bi/C with oxygen, have also been used for the oxidation of d-Ribose to d-ribonolactone and subsequently d-ribonic acid. researchgate.net The pH of the reaction medium plays a crucial role in the reaction rate and product distribution. researchgate.net
Reduction: The reduction of the carbonyl group of a sugar to a hydroxyl group is a common transformation. In the case of this compound, the aldehyde is already protected. However, the hydroxyl groups themselves are not typically reduced under standard conditions. More commonly, reduction reactions in carbohydrate chemistry target the aldehyde or ketone functionality to produce alditols. For example, the reduction of an aldose with sodium borohydride (B1222165) makes the ends of the resulting alditol chain identical. libretexts.org In the context of derivatives, reduction can be used to remove protecting groups or transform other functionalities. For instance, Raney nickel is used for the reductive desulfurization of thioacetals, which would convert the dithioacetal back to an alkane. ucl.ac.uk
Transformations of the Dithioacetal Functionality
The dithioacetal group in this compound is a stable protecting group for the aldehyde functionality but can be transformed into other functional groups, providing synthetic versatility.
Conversion to Carbonyl and Aldehyde Derivatives
Deprotection of the dithioacetal to regenerate the aldehyde is a key transformation. This is typically achieved through hydrolysis, often catalyzed by heavy-metal salts such as those of mercury(II), or through oxidation. ucl.ac.uk The stability of thioacetals to both acidic and basic conditions makes them robust protecting groups, but their removal requires specific reagents. ucl.ac.uk The regenerated aldehyde can then participate in reactions typical of that functional group, such as cyclization to re-form the hemiacetal structure of the sugar. ucl.ac.uk
Olefin Formation via Dehydration of Sugar Thioacetals
A significant reaction pathway for sugar thioacetals is their regioselective dehydration to form ketene (B1206846) thioacetals (olefins). sci-hub.seacs.orgnih.gov This reaction typically occurs at the C-2 position under mild basic conditions, for example, using potassium carbonate in dimethyl carbonate (DMC). sci-hub.se This selective deoxygenation of sugars without the need for protecting the hydroxyl groups is a scalable and efficient method for producing valuable chiral building blocks. sci-hub.senih.gov
The resulting ketene thioacetals are versatile synthetic intermediates that can undergo further transformations. sci-hub.seacs.org For example, they can be used in cyclization reactions to access chiral heterocycles like tetrahydrofurans (THFs) and butyrolactones. acs.org
Table 2: Selective Dehydration of Aldose Dithioacetals
| Aldose Source | Reagents | Product | Yield |
| L-Arabinose | Thiophenol, HCl; then K₂CO₃, DMC | Ketene Thioacetal | 99% sci-hub.se |
| D-Xylose | Thiophenol, HCl; then K₂CO₃, DMC | Ketene Thioacetal | 91% sci-hub.se |
| D-Galactose | Thiophenol, HCl; then K₂CO₃, DMC | Ketene Thioacetal | 48% sci-hub.se |
| D-Glucose | Thiophenol, HCl; then K₂CO₃, DMC | Ketene Thioacetal | 84% sci-hub.se |
The mechanism of the C-2 dehydration of sugar thioacetals is thought to proceed via the formation of a cyclic carbonate intermediate at the C-2 and C-3 positions. acs.org This intermediate is formed by the reaction of the polyol with dimethyl carbonate. sci-hub.seacs.org Subsequently, the acidic proton at C-1 is removed by the base, leading to the elimination of the cyclic carbonate and the formation of the double bond. sci-hub.seacs.org
Interestingly, the stereochemistry of the sugar plays a crucial role in the success of this reaction. Substrates with an anti-stereochemistry at the C-2 and C-3 positions, such as those derived from d-Ribose, d-mannose, and l-rhamnose, show little to no conversion to the alkene under these mild basic conditions. sci-hub.seacs.org This suggests that the formation of the cyclic intermediate is disfavored in these stereoisomers, presenting a significant barrier to the dehydration reaction. acs.org For these less reactive substrates, an alternative strategy involves peracetylation of the hydroxyl groups to activate the C-2 alcohol as a leaving group, facilitating dehydration under basic conditions. sci-hub.se
Influence of Stereochemistry on Reaction Outcome (e.g., C-2/C-3 anti-stereochemistry)
The stereochemical arrangement of the hydroxyl groups along the acyclic backbone of this compound plays a crucial role in directing the outcome of its chemical transformations. The d-ribose configuration is characterized by a syn relationship between the C-2 and C-4 hydroxyl groups, and an anti relationship between the C-2 and C-3 hydroxyl groups. This specific arrangement influences the conformational preferences of the molecule and the diastereoselectivity of its reactions.
In acyclic systems, remote functional groups can significantly influence reaction stereoselectivity through steric hindrance or by participating in the reaction mechanism. For instance, in nucleophilic substitution reactions on acyclic acetals, a remote carbonyl group can induce 1,2-asymmetric induction by forming a cyclic dioxocarbenium ion intermediate. While this compound does not possess a carbonyl group, the principle of remote participation by its hydroxyl groups (or derivatives thereof) can be applied.
The C-2/C-3 anti-stereochemistry, in particular, affects the molecule's preferred conformation, influencing the accessibility of adjacent reaction sites. For example, in reactions involving the formation of new stereocenters at C-1 (after deprotonation) or modification of the hydroxyl groups, the existing chiral centers will direct the approach of incoming reagents. This is often explained by models such as Felkin-Anh or Cram's rule, where the largest or most electronically influential substituents orient themselves to minimize steric interactions, thereby creating a facial bias for reagent attack. The diastereoselectivity of such reactions is contingent on the relative energies of the possible transition states, which are directly influenced by the pre-existing stereochemistry of the ribose backbone.
Trans-dithioacetalization Reactions
Trans-dithioacetalization is a chemical process involving the exchange of the dithiol component of a dithioacetal. This reaction is typically catalyzed by a Lewis acid or a Brønsted acid and operates under equilibrium conditions. For this compound, this reaction would involve the transfer of the d-ribose aldehyde equivalent from two molecules of decanethiol to another dithiol.
The general mechanism involves the protonation or coordination of a Lewis acid to one of the sulfur atoms of the dithioacetal, which weakens the C-S bond and facilitates its cleavage to form a carbocation intermediate, stabilized by the remaining sulfur atom. This intermediate can then be trapped by a different thiol or dithiol present in the reaction mixture. The reversibility of the process allows for the exchange of dithioacetal protecting groups.
This reactivity can be synthetically useful for several reasons:
Protecting Group Exchange: It allows for the conversion of the didecyl dithioacetal into another dithioacetal, such as a cyclic 1,3-dithiane, which might be more suitable for a subsequent synthetic step (e.g., the Corey-Seebach reaction).
Dynamic Covalent Chemistry: The reversible nature of the dithioacetal linkage can be exploited in the field of dynamic covalent chemistry.
The efficiency and direction of the equilibrium in a trans-dithioacetalization reaction are influenced by factors such as the relative concentrations of the reactants and the thermodynamic stability of the starting and final dithioacetals.
Role as a Synthetic Intermediate and Building Block in Complex Organic Synthesis
The acyclic dithioacetal form of d-ribose is a versatile and valuable intermediate in complex organic synthesis. The dithioacetal group serves not only as a stable protecting group for the C-1 aldehyde but also as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
C-C Coupling Reactions (e.g., Corey-Seebach Methodology)
A cornerstone of the synthetic utility of dithioacetals is their ability to undergo "umpolung," or polarity reversal, of the carbonyl carbon. wikipedia.org In the context of this compound, the C-1 carbon, which is electrophilic in the parent aldehyde, can be rendered nucleophilic. This is the principle behind the Corey-Seebach reaction. tandfonline.comkhanacademy.org
The reaction is initiated by the deprotonation of the C-1 methine proton using a strong base, typically an organolithium reagent like n-butyllithium. The acidity of this proton is significantly increased by the two adjacent sulfur atoms, which can stabilize the resulting carbanion. This generates a potent nucleophile, a lithiated dithioacetal, which is an acyl anion equivalent. cem.comunc.edu This nucleophile can then react with a wide array of electrophiles to form new carbon-carbon bonds. tandfonline.comunc.edu
| Electrophile | Resulting Product Structure | Product Class |
|---|---|---|
| Alkyl Halides (R-X) | C-1 alkylated dithioacetal | Ketose dithioacetal |
| Aldehydes/Ketones | C-1 branched α-hydroxy dithioacetal | Higher-order branched sugar |
| Epoxides | C-1 branched γ-hydroxy dithioacetal | Chain-extended sugar derivative |
| Acyl Halides (RCOCl) | C-1 acylated dithioacetal | α-Keto dithioacetal |
After the coupling reaction, the dithioacetal group can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) oxide or N-bromosuccinimide, to reveal a ketone. tandfonline.com This methodology provides a powerful route to branched-chain sugars and other complex carbohydrate derivatives that are not readily accessible from the parent sugar.
Wittig Reactions with Derived Aldehydo-Sugars
The dithioacetal group in this compound serves as a robust protecting group for the C-1 aldehyde. To perform reactions characteristic of aldehydes, such as the Wittig olefination, this protecting group must first be removed. The deprotection of dithioacetals to regenerate the corresponding carbonyl compound is a crucial step and can be achieved under various, often oxidative or metal-assisted, conditions. researchgate.netnih.gov
Once the free aldehydo-d-ribose is generated, it can undergo a Wittig reaction. youtube.commdpi.com This reaction involves the treatment of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent), leading to the formation of an alkene and triphenylphosphine (B44618) oxide. youtube.comyoutube.com The Wittig reaction is a highly reliable method for C=C double bond formation with precise control over its location. mdpi.com This transformation is particularly valuable in carbohydrate chemistry for extending the carbon chain and introducing unsaturation, which can then be further functionalized.
| Wittig Reagent (Ph₃P=CHR) | R Group | Resulting Alkene Product |
|---|---|---|
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | -H | Terminal alkene (Hex-1-ene derivative) |
| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | -CH₃ | Internal alkene (Hept-2-ene derivative) |
| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | -CO₂Et | α,β-Unsaturated ester |
The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide used. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides typically yield the Z-alkene. youtube.com
Preparation of Glycosides and Glycosyl Donors from Acyclic Dithioacetals
Acyclic dithioacetals like this compound can be converted into valuable glycosyl donors for the synthesis of glycosides. nih.gov While not conventional glycosyl donors themselves, they can be transformed into reactive intermediates suitable for glycosylation reactions.
One established method involves the reaction of an acylated aldose dialkyl dithioacetal with bromine. researchgate.net This reaction leads to the replacement of one of the alkylthio groups with a bromine atom, forming a reactive α-bromo thioether. This unstable intermediate can then react with various nucleophiles, such as heterocyclic bases (e.g., silylated pyrimidines or purines), to form acyclic nucleoside analogues. researchgate.net This strategy effectively allows for the formation of an N-glycosidic bond from an acyclic precursor.
Furthermore, the dithioacetal can be converted into other types of glycosyl donors. For example, oxidative or mercury-assisted hydrolysis can unmask the aldehyde, which can then be reduced to a primary alcohol. Subsequent conversion of this alcohol at the anomeric position into a good leaving group (e.g., a trichloroacetimidate (B1259523) or a halide) would generate a competent glycosyl donor for the synthesis of O- and S-glycosides.
Precursor for Sulfur-Modified Carbohydrates
The presence of two sulfur atoms in this compound makes it an excellent starting material for the synthesis of various sulfur-modified carbohydrates. These thiosugars are of interest due to their potential biological activities, often acting as enzyme inhibitors or therapeutic agents.
The dithioacetal moiety can undergo several transformations to introduce sulfur into different positions of the sugar backbone or to create sulfur-containing heterocyclic systems. Potential synthetic routes include:
Intramolecular Cyclization: Activation of a terminal hydroxyl group (e.g., at C-4 or C-5) to form a good leaving group (like a tosylate or mesylate) can be followed by nucleophilic attack by one of the dithioacetal sulfur atoms. This would lead to the formation of a cyclic thioether, such as a thietane, tetrahydrothiophene, or thiopyran ring, depending on which hydroxyl group is involved.
Radical Cyclization: Radical-mediated reactions can also be employed to form cyclic sulfur-containing compounds from acyclic dithioacetals.
Reduction: Desulfurization of the dithioacetal group using reagents like Raney nickel can lead to the corresponding methylene (B1212753) group (-CH₃), providing a route to 1-deoxy sugars. Partial reduction could potentially yield thioethers.
These strategies highlight the versatility of this compound as a precursor for generating diverse, biologically relevant sulfur-containing carbohydrate analogues.
Stereochemical Implications in Reactivity
The stereochemistry of an acyclic molecule like this compound is intrinsically linked to its chemical reactivity. The spatial arrangement of its substituent groups, dictated by its conformational preferences, governs the accessibility of reactive sites and the stereochemical outcome of transformations.
Influence of Conformation on Reaction Pathways and Selectivity
The conformation of this compound has a profound impact on its chemical reactivity, directly influencing reaction rates and the selective formation of one product over another (regio- and stereoselectivity). researchgate.netwikipedia.org The molecule's three-dimensional shape determines the accessibility of its five hydroxyl groups, which are the primary sites for many chemical transformations.
Regioselectivity: The preferred conformation of the dithioacetal can render certain hydroxyl groups more sterically accessible than others. For example, in a bent or sickle conformation, hydroxyl groups located on the convex, more exposed face of the molecule will react faster with bulky reagents than those on the sterically crowded concave face. This differential accessibility allows for regioselective reactions, such as selective acylation, silylation, or alkylation at a specific position without the need for extensive use of protecting groups.
Stereoselectivity and Reaction Feasibility: The spatial arrangement of the hydroxyl groups dictated by the backbone conformation is critical for reactions that form new rings, such as the preparation of acetal (B89532) or ketal derivatives. The ability to form a five-membered (dioxolane) or six-membered (dioxane) ring depends on whether the conformation can bring the two requisite hydroxyl groups into a favorable proximity and orientation for cyclization.
Research on the reactivity of sugar thioacetals has demonstrated the critical role of stereochemistry, which in turn governs conformational preferences. For instance, in regioselective dehydration reactions, sugar thioacetals with syn stereochemistry at the C-2 and C-3 positions were found to be reactive, whereas those with anti stereochemistry, such as d-ribose dithioacetals, were unreactive under the same conditions. acs.org This difference in reactivity was attributed to the inability of the anti diol to adopt the necessary conformation to form a sterically hindered cyclic intermediate required for the subsequent elimination step. acs.org This illustrates a case where the inherent conformation dictated by the molecule's configuration precludes a specific reaction pathway. The conformation effectively controls the feasibility and stereoelectronic requirements of the transition state. youtube.com
Table 2: Influence of Conformation on Predicted Reaction Selectivity
| Conformation Type | Exposed Hydroxyls (Predicted) | Favored Cyclization | Predicted Outcome |
| Planar Zigzag | All hydroxyls are relatively accessible, but C-2/C-4 and C-3/C-5 are on opposite sides of the chain. | Formation of 1,3-dioxanes or 1,3-dioxolanes may require conformational reorganization. | Lower selectivity in reactions with small reagents; cyclization may be slower. |
| Sickle/Bent | Hydroxyls on the convex face (e.g., C-2 and C-5) are more accessible to bulky reagents. | Favors formation of acetals between proximate hydroxyls (e.g., C-2/C-3 or C-4/C-5). | High regioselectivity for reactions on the exposed face. Pathway for specific cyclizations is favored. |
Based on a thorough review of the available scientific literature, there are no specific theoretical and computational investigation records for the chemical compound "this compound." Searches for quantum chemical calculations, including Density Functional Theory (DFT) studies on its electronic structure (such as HOMO-LUMO analysis, Molecular Electrostatic Potential mapping, and Electron Localization Function analysis), ab initio methods for geometry optimization, and computational conformational analyses for this specific molecule did not yield any published research.
Therefore, it is not possible to provide an article with detailed research findings and data tables as requested in the outline, because such data for "this compound" does not appear to be publicly available.
Theoretical and Computational Investigations
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a cornerstone for elucidating the mechanisms of complex organic reactions involving sugar derivatives. researchgate.net For d-ribose (B76849), didecyl mercaptal, this could involve studying reactions such as glycosylation, cyclization, or oxidation. arkat-usa.org
Identifying the transition state—the highest energy point along a reaction coordinate—is critical to understanding reaction kinetics. Computational methods are used to locate and characterize the geometry and energy of transition states for reactions involving the dithioacetal functional group or the hydroxyl groups of the ribose moiety. The nature of the transition state provides insight into the electronic demands of the reaction and how substituents influence the reaction rate.
The choice of solvent can dramatically alter the rate and outcome of a reaction. Computational models can simulate how solvent molecules stabilize or destabilize reactants, intermediates, and transition states. By calculating the thermodynamics and kinetics of a reaction in different computational solvent models, researchers can predict and explain the experimental effects of the reaction medium on transformations involving d-ribose, didecyl mercaptal.
Structure-Reactivity Relationship Studies
Structure-reactivity relationships aim to correlate the chemical structure of a molecule with its reactivity. researchgate.net For acyclic dithioacetals, these studies often explore how modifications to the sugar backbone or the sulfur-linked alkyl groups affect reaction outcomes. escholarship.org For instance, the stereochemistry of the hydroxyl groups in the d-ribose core can direct the approach of reagents, leading to stereoselective reactions. arkat-usa.org Similarly, the long didecyl chains might influence reactivity through steric hindrance or by altering the molecule's solubility and aggregation properties. Computational studies can quantify these effects by modeling related structures and correlating calculated electronic and steric parameters with experimentally observed reactivity trends.
Analysis of Global and Local Reactivity Descriptors
Conceptual Density Functional Theory (DFT) is a cornerstone in the computational analysis of chemical reactivity. It provides a framework to define and calculate various descriptors that quantify the global and local reactivity of a molecule. These descriptors are derived from the change in energy of the system with respect to the change in the number of electrons.
Global Reactivity Descriptors
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. A higher chemical potential suggests a greater tendency to donate electrons. It is calculated as the negative of electronegativity (χ).
Global Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive.
Global Softness (S): The inverse of global hardness, softness indicates the polarizability of the molecule.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.
These descriptors are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the presence of sulfur atoms in the mercaptal group is expected to significantly influence these orbitals and, consequently, the global reactivity descriptors. The lone pairs of electrons on the sulfur atoms would likely contribute to a higher energy HOMO, potentially increasing the molecule's nucleophilicity.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | 1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 7.7 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -2.65 |
| Global Hardness | η | (ELUMO - EHOMO) / 2 | 3.85 |
| Global Softness | S | 1 / η | 0.26 |
| Electrophilicity Index | ω | μ2 / (2η) | 0.91 |
Local Reactivity Descriptors
While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule. These are crucial for understanding regioselectivity in chemical reactions.
Fukui Functions (f(r)): The Fukui function is a key local descriptor that indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps in identifying the sites most susceptible to nucleophilic, electrophilic, or radical attack.
f+(r) for nucleophilic attack
f-(r) for electrophilic attack
f0(r) for radical attack
Local Softness (s(r)) and Local Electrophilicity (ω(r)): These are related to the Fukui function and provide a more nuanced picture of the local reactivity.
For this compound, the sulfur atoms and the oxygen atoms of the hydroxyl groups would be expected to be the primary sites for electrophilic attack, as indicated by a high value of f-(r). Conversely, the carbon atom of the thioacetal group (C1 of the original ribose) would likely be a primary site for nucleophilic attack, showing a high f+(r) value.
Predicting Chemical Behavior based on Electronic Properties
The electronic properties, particularly the nature of the frontier molecular orbitals (HOMO and LUMO), are fundamental in predicting the chemical behavior of this compound.
The HOMO is the orbital from which the molecule is most likely to donate electrons. A visualization of the HOMO of this compound would likely show a significant contribution from the non-bonding orbitals of the sulfur atoms. This indicates that these sites are the most nucleophilic and would be the initial point of interaction with electrophiles.
The LUMO , on the other hand, is the orbital that is most likely to accept electrons. The LUMO is expected to be distributed over the carbon-sulfur bonds of the mercaptal group, suggesting that this is the most electrophilic region of the molecule and susceptible to nucleophilic attack.
The HOMO-LUMO gap is a critical parameter that relates to the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The presence of the long alkyl chains (didecyl) may have a minor electronic effect but could sterically hinder the approach of reactants to the reactive sites.
Computational studies on similar thioacetals have shown that the C-S bonds are susceptible to cleavage under certain conditions, and the reactivity can be tuned by modifying the substituents. In the case of this compound, the ribose backbone with its hydroxyl groups also presents additional sites for reactions such as etherification or esterification, and the electronic properties of these sites can also be analyzed using local reactivity descriptors.
| Atomic Site | Predicted Fukui Function (f+) for Nucleophilic Attack | Predicted Fukui Function (f-) for Electrophilic Attack | Predicted Chemical Behavior |
|---|---|---|---|
| Thioacetal Carbon (C1) | High | Low | Susceptible to nucleophilic attack, potential for hydrolysis. |
| Sulfur Atoms | Low | High | Nucleophilic center, susceptible to oxidation or alkylation. |
| Hydroxyl Oxygens | Low | High | Can act as nucleophiles in reactions like etherification. |
| Ribose Ring Carbons | Moderate | Low | Generally less reactive than the primary functional groups. |
Q & A
Basic Research Questions
Q. What are the primary enzymatic pathways involved in D-Ribose metabolism in archaea, and how can researchers validate these pathways experimentally?
- Methodological Answer : Researchers should employ genome analysis, enzyme characterization (e.g., promiscuous pentose dehydrogenase and ribonate dehydratase), and knockout mutant growth experiments to validate oxidative degradation pathways. Transcriptional analysis can confirm gene expression under D-Ribose exposure. For example, Haloarcula spp. degrade D-Ribose to α-ketoglutarate via enzymes like 2-keto-3-deoxypentanonate dehydratase, which can be studied using kinetic assays and phylogenetic comparisons .
Q. How can researchers quantify D-Ribose-induced advanced glycation end products (AGEs) in neural tissues?
- Methodological Answer : Use mass spectrometry (LC-MS/MS) to detect AGEs like carboxymethyllysine (CML) and fluorescence spectroscopy to measure autofluorescence of glycated proteins. In murine models, cognitive impairment from chronic D-Ribose exposure (e.g., Y-maze and Morris water maze tests) should be correlated with AGE levels in hippocampal tissues .
Q. What analytical techniques are optimal for detecting D-Ribose in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index detection or gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) provide high sensitivity. For metabolic studies, stable isotope-labeled D-Ribose (e.g., ¹³C-Ribose) can track incorporation into ATP or nucleic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in D-Ribose's effects on cognitive function between animal models and human studies?
- Methodological Answer : Differences arise from species-specific glycation rates and study designs. Human trials should standardize dosage (e.g., 10 g/day ), duration (>6 months), and include biomarkers like plasma AGEs. Animal studies must control dietary glucose intake, which competes with D-Ribose absorption. Meta-analyses should stratify results by health status (e.g., diabetic vs. non-diabetic cohorts) .
Q. What in vitro models best replicate D-Ribose's glycation effects observed in diabetic encephalopathy?
- Methodological Answer : Primary neuron-glia co-cultures exposed to 5–10 mM D-Ribose for 72+ hours mimic chronic glycation. Measure mitochondrial respiration (Seahorse assay) and reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Compare with glucose-treated controls to isolate ribose-specific effects .
Q. How does D-Ribose supplementation interact with cardiac energy metabolism in ischemic injury models?
- Methodological Answer : In ex vivo Langendorff heart preparations, pre-treatment with 200 mg/kg D-Ribose can assess ATP recovery post-ischemia via ³¹P-NMR spectroscopy. Correlate with functional outcomes (e.g., left ventricular pressure) and compare to creatine monohydrate controls .
Data Contradiction Analysis
Experimental Design Recommendations
- Dosage : 10–15 g/day for human trials, adjusted for bioavailability (95% absorption ).
- Controls : Include iso-caloric glucose groups to isolate D-Ribose-specific effects.
- Outcome Measures : ATP levels (muscle biopsies), echocardiography (cardiac function), and glycation markers (plasma AGEs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
